molecular formula C11H22N2O3 B13616724 Tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13616724
M. Wt: 230.30 g/mol
InChI Key: UWRWAOPMGWXBKY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate typically involves the protection of the amine group followed by the formation of the piperidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amine. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the construction of various heterocyclic compounds .

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may also be used in the development of new pharmaceuticals targeting specific enzymes or receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design of new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its unique structure allows for the modification of physical and chemical characteristics of the final product .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability and can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure allows for distinct interactions with biological targets and can lead to different pharmacological properties compared to similar compounds .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)6-8(13)7-12/h8-9,14H,4-7,12H2,1-3H3

InChI Key

UWRWAOPMGWXBKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CN)O

Origin of Product

United States

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